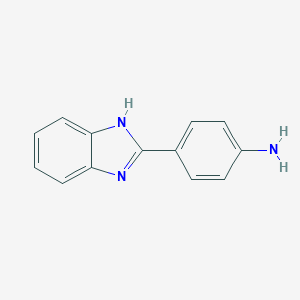

4-(1H-Benzimidazol-2-yl)aniline

説明

Significance of the Benzimidazole (B57391) Core as a Privileged Scaffold in Drug Discovery

The benzimidazole nucleus, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govbenthamdirect.com This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs that target a wide array of receptors and enzymes with high affinity. benthamdirect.comnih.gov The versatility of the benzimidazole core is a key reason for its prominence in drug discovery and design. nih.govbohrium.com

The broad pharmacological significance of benzimidazole is attributed to its distinct physicochemical characteristics. nih.govbohrium.com These include its capacity for hydrogen bond donor-acceptor interactions, π-π stacking, and hydrophobic interactions, which enable benzimidazole-containing molecules to bind effectively to biological macromolecules. nih.govbohrium.com This structural and electronic flexibility allows for extensive chemical modifications, leading to the development of derivatives with a wide spectrum of pharmacological activities. nih.govijpsjournal.com

Benzimidazole derivatives have been shown to possess a remarkable range of biological effects, including:

Anticancer nih.govijpsjournal.com

Anti-inflammatory nih.govbohrium.com

Antihypertensive bohrium.com

Anthelmintic nih.govajptonline.com

The stability, enhanced bioavailability, and potent biological activity of compounds containing this scaffold have captured significant attention from researchers and the pharmaceutical industry alike. doaj.orgcolab.ws Consequently, the benzimidazole ring system is a fundamental building block in the development of new therapeutic agents. nih.gov

Role of the Aniline (B41778) Moiety in 4-(1H-Benzimidazol-2-yl)aniline within Bioactive Molecules

The aniline moiety, an amine-substituted benzene ring, is a common structural element found in numerous pharmaceuticals and bioactive natural products. frontiersin.org In the context of this compound, the aniline group serves several crucial functions. It acts as a versatile chemical handle, providing a reactive site for further structural modifications and the introduction of diverse functional groups. researchgate.net This allows for the systematic exploration of structure-activity relationships (SAR) to optimize the biological profile of the parent compound.

However, the use of the aniline moiety in medicinal chemistry has been approached with some caution. Aromatic amines can be susceptible to cytochrome P450-mediated oxidation, which can lead to the formation of reactive metabolites. sci-hub.box This potential metabolic liability has led researchers to explore bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. For instance, bicyclo[1.1.1]pentylamines (BCPAs) have been investigated as sp³-rich surrogates for anilines to circumvent potential metabolic issues while maintaining desired spatial and electronic properties. frontiersin.org Despite this, the aniline structure remains a valuable component in many bioactive molecules due to its synthetic tractability and its role in molecular recognition at biological targets. nih.gov

Overview of Research Trajectories for this compound and its Analogues

Research involving this compound has primarily focused on its use as a scaffold for generating libraries of derivatives with diverse therapeutic applications. Scientists have synthesized and evaluated numerous analogues, targeting a range of diseases by modifying both the benzimidazole and aniline portions of the molecule. researchgate.net

One significant area of investigation has been in the development of antiviral agents, particularly against the Hepatitis C virus (HCV). Researchers have synthesized derivatives of this compound with the aim of inhibiting viral enzymes essential for replication, such as the NS5B RNA-dependent RNA polymerase. ijrpc.comresearchgate.net

Another major research trajectory is in oncology. Derivatives have been designed and tested for their anticancer properties against various human cancer cell lines. nih.gov For example, N-phenylbenzamide derivatives of this compound have shown antibacterial and antioxidant activities, with some compounds displaying notable efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Furthermore, the scaffold has been utilized to develop enzyme inhibitors for metabolic diseases. A series of derivatives were synthesized and evaluated as inhibitors of glycogen (B147801) phosphorylase (GP), an enzyme involved in glucose metabolism. nih.gov These studies highlight the versatility of the this compound core in generating compounds with specific biological targets.

The table below summarizes some of the research directions explored for analogues of this compound.

| Research Area | Target/Activity | Example of Derivative Class | Reference |

| Antiviral | Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors | Pyrazole (B372694) derivatives | ijrpc.com, researchgate.net |

| Anticancer | Cytotoxic activity against lung and colorectal cancer cells | Metal complexes | |

| Anticancer | Antitumor agents | 2-anilino-4-(benzimidazol-1-yl)pyrimidine derivatives | nih.gov |

| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | N-phenylbenzamide derivatives | researchgate.net |

| Enzyme Inhibition | Glycogen Phosphorylase (GP) Inhibitors | Arylsulfonyl derivatives | nih.gov |

These research trajectories underscore the importance of this compound as a foundational structure in medicinal chemistry for the discovery of new lead compounds. researchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(1H-benzimidazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFBXSRZSUJGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323237 | |

| Record name | 4-(1H-Benzoimidazol-2-yl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2963-77-1 | |

| Record name | 2963-77-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1H-Benzoimidazol-2-yl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-BENZIMIDAZOL-2-YL)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 4 1h Benzimidazol 2 Yl Aniline and Its Derivatives

Established Synthetic Routes to 4-(1H-Benzimidazol-2-yl)aniline

The formation of the benzimidazole (B57391) ring system is the cornerstone of synthesizing this compound. The most common methods involve the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative.

Condensation Reactions of Ortho-Phenylenediamine with Para-Aminobenzoic Acid

The most widely employed method for synthesizing this compound is the direct condensation of o-phenylenediamine with p-aminobenzoic acid. ijrpc.comtuiasi.ro This reaction, known as the Phillips condensation, typically requires a dehydrating agent and high temperatures to facilitate the cyclization and formation of the imidazole (B134444) ring.

Commonly used catalysts and conditions include:

o-Phosphoric Acid: A mixture of o-phenylenediamine and p-aminobenzoic acid is heated at elevated temperatures, often between 180-200°C, in o-phosphoric acid for several hours. ijrpc.comidosi.org The product precipitates upon cooling, neutralization with a base like sodium hydroxide, and dilution with water. ijrpc.com

Polyphosphoric Acid (PPA): PPA serves as both a catalyst and a solvent and is a highly effective dehydrating agent for this transformation, often resulting in high yields. tuiasi.rorjptonline.org

Hydrochloric Acid: The reaction can also be catalyzed by hydrochloric acid, where the reactants are heated under reflux. tuiasi.ro However, this method has been noted to be slow due to the low solubility of the reactants, forming a suspension rather than a clear solution. tuiasi.ro

The general reaction scheme is as follows:

o-Phenylenediamine + p-Aminobenzoic Acid → this compound + 2H₂O

This one-pot synthesis is valued for its directness in constructing the desired benzimidazole core.

Alternative and Optimized Synthetic Pathways

To improve reaction times, yields, and environmental friendliness, alternative and optimized methods have been developed. One such approach involves solvent-free conditions, where equimolar amounts of o-phenylenediamine and p-aminobenzoic acid are refluxed together. ijpbs.com This method simplifies the workup procedure, as the product is isolated by simply adding the reaction mixture to ice water. ijpbs.com

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for this condensation. idosi.org Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes, while proceeding in the presence of a catalyst like o-phosphoric acid. idosi.org This technique aligns with the principles of green chemistry by reducing energy consumption. idosi.org

Chemical Modifications and Derivatization Approaches

The primary amine group on the phenyl ring of this compound is a versatile functional handle for a wide array of chemical transformations, enabling the synthesis of numerous derivatives.

Synthesis of N-Arylidene Schiff Base Derivatives from this compound

Schiff bases, or N-arylidene derivatives, are readily synthesized by the condensation reaction between this compound and various substituted aromatic aldehydes. idosi.orgresearchgate.netrasayanjournal.co.in The reaction is typically carried out by refluxing the two components in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of glacial acetic acid to facilitate the dehydration. researchgate.netnih.gov

The general scheme for Schiff base formation is:

This compound + Substituted Aromatic Aldehyde → N-Arylidene-4-(1H-benzimidazol-2-yl)aniline + H₂O

A variety of aromatic aldehydes with different substituents (e.g., chloro, methoxy (B1213986), nitro) can be used to generate a library of Schiff base derivatives. idosi.orgresearchgate.net These reactions often proceed in good yields and the products can be purified by recrystallization. rasayanjournal.co.in

Table 1: Examples of Synthesized Schiff Base Derivatives

| Starting Aldehyde | Resulting Schiff Base Name | Reference |

|---|---|---|

| 2-Chlorobenzaldehyde | (E)-4-(1H-benzo[d]imidazol-2-yl)-N-(2-chlorobenzylidene)aniline | idosi.org |

| 3-Bromobenzaldehyde | (E)-4-(1H-benzo[d]imidazol-2-yl)-N-(3-bromobenzylidene)aniline | idosi.org |

| 2,5-Dimethoxybenzaldehyde | (E)-4-(1H-benzo[d]imidazol-2-yl)-N-(2,5-dimethoxybenzylidene)aniline | idosi.org |

Formation of Substituted Phenyl Diazenyl Derivatives of this compound

The amino group of this compound can be converted into a diazonium salt, which is then coupled with electron-rich aromatic compounds to form vibrantly colored azo derivatives. ijpbs.comtubitak.gov.tr This two-step process involves:

Diazotization: The primary amine is treated with a mixture of hydrochloric acid and an aqueous solution of sodium nitrite (B80452) at low temperatures (typically below 5°C) to form the corresponding diazonium salt. ijpbs.com

Azo Coupling: The freshly prepared diazonium salt solution is then added to a cooled solution of a coupling agent, such as a phenol (B47542) (e.g., resorcinol, 2-naphthol) or an aromatic amine, dissolved in a basic or acidic medium. ijpbs.comtubitak.gov.tr The coupling reaction yields the stable azo compound.

This method allows for the introduction of a wide range of substituted phenyl rings, leading to a diverse class of azo dyes. ijpbs.com The structures of these compounds are confirmed by the appearance of a characteristic N=N stretching band in their IR spectra and the disappearance of the NH₂ absorption band from the starting material. ijpbs.com

Table 2: Synthesis of an Azo Derivative

| Coupling Agent | Resulting Azo Compound | Yield | Melting Point (°C) | Reference |

|---|

Construction of 1,2,3-Triazole Analogues Bearing the this compound Moiety

The synthesis of 1,2,3-triazole derivatives often utilizes the principles of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). pnrjournal.com The general strategy to link a triazole ring to the this compound scaffold involves a multi-step sequence:

Amide Formation: The starting aniline (B41778) is first acylated, for instance, with chloroacetyl chloride, to form an N-(4-(1H-benzimidazol-2-yl)phenyl)-2-chloroacetamide intermediate. pnrjournal.comresearchgate.net

Azide (B81097) Synthesis: The resulting chloro-acetamide is then treated with sodium azide to convert the chloro group into a reactive azide group via nucleophilic substitution. This provides the key azide intermediate, 2-azido-N-(4-(1H-benzimidazol-2-yl)phenyl)acetamide. pnrjournal.comresearchgate.net

Cycloaddition: Finally, this azide-functionalized benzimidazole is reacted with various terminal alkynes in the presence of a copper(I) catalyst. pnrjournal.com This cycloaddition reaction efficiently and regioselectively forms the stable 1,4-disubstituted 1,2,3-triazole ring, linking the benzimidazole moiety to another chemical group via the triazole bridge. pnrjournal.comtandfonline.com

This modular approach allows for the synthesis of a wide variety of triazole analogues by simply changing the alkyne reaction partner. pnrjournal.com

Elaboration into Novel Benzimidazole Urea (B33335) Derivatives from this compound

A significant synthetic application of this compound is its conversion into a variety of benzimidazole-urea derivatives. This transformation is typically achieved through the reaction of the primary amino group of the aniline with different isocyanates. nih.gov

The synthesis involves reacting 2-(1H-benzoimidazol-2-yl)aniline with various isocyanates to yield the corresponding urea derivatives. nih.gov Initial synthetic attempts using anhydrous acetone (B3395972) as the solvent resulted in moderate yields. nih.gov However, optimization of the reaction conditions, particularly the solvent system, led to significant improvements. A solvent mixture of dichloromethane (B109758) and acetone (in an 80/20 ratio) was found to provide the best results, leading to total conversion of the substrate and high reaction yields, often around 90%. nih.gov The general synthetic route involves the treatment of this compound with 1.5 equivalents of the appropriate isocyanate. nih.gov The structures of these novel benzimidazole-ureas are confirmed using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR, as well as high-resolution mass spectrometry (HRMS). nih.gov

Table 1: Synthesis of Benzimidazole-Urea Derivatives (3a-h)

| Compound | Isocyanate Reagent (2a-h) | Yield (%) a |

| 3a | Phenyl isocyanate | 85 |

| 3b | Naphthyl isocyanate | 90 |

| 3c | 4-Fluorophenyl isocyanate | 88 |

| 3d | 4-Chlorophenyl isocyanate | 87 |

| 3e | 4-Bromophenyl isocyanate | 91 |

| 3f | 4-Iodophenyl isocyanate | 89 |

| 3g | 4-Nitrophenyl isocyanate | 84 |

| 3h | 4-Methoxyphenyl isocyanate | 86 |

| a) Yields were measured after purification following reaction in a dichloromethane/acetone solvent system. Data sourced from Al-Hourani et al., 2023. nih.gov |

Integration into Pyrazole (B372694) and Pyrazolo[3,4-d]pyrimidine Scaffolds with this compound Functionality

The this compound moiety has been successfully integrated into more complex heterocyclic systems, including pyrazoles and pyrazolo[3,4-d]pyrimidines, which are scaffolds of significant interest in medicinal chemistry. nih.govuwa.edu.au

One strategy to construct pyrazole derivatives involves a two-step process starting from this compound. uwa.edu.auijrpc.com First, the aniline is reacted with maleic anhydride (B1165640) in refluxing toluene (B28343) to yield an α,β-unsaturated carboxylic acid intermediate, (Z)-4-(4-(1H-benzo[d]imidazol-2-yl)phenylamino)-4-oxobut-2-enoic acid. ijrpc.comresearchgate.net This intermediate is then cyclized with reagents like hydrazine (B178648) hydrate (B1144303) or substituted hydrazines (e.g., phenylhydrazine) in ethanol to afford the final pyrazole derivatives. ijrpc.comresearchgate.net

Another approach involves the condensation of this compound with various pre-synthesized pyrazolecarbaldehydes. uwa.edu.auijrpc.com This reaction, typically carried out in the presence of glacial acetic acid, yields the corresponding Schiff bases, linking the benzimidazole and pyrazole rings through an imine bridge. ijrpc.com

Table 2: Synthesis of Pyrazole Derivatives from this compound

| Starting Materials | Reagents | Product | Yield (%) | Ref. |

| This compound, Maleic anhydride | 1. Toluene, reflux2. Hydrazine hydrate, EtOH, reflux | 5-(4-(1H-Benzo[d]imidazol-2-yl)phenylamino)-1H-pyrazole-3-carboxylic acid | 84 | ijrpc.com |

| This compound, 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Glacial acetic acid | 4-(1H-benzo[d]imidazol-2-yl)-N-((3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)aniline | 71 | ijrpc.com |

| This compound, 3-methyl-5-morpholino-1-phenyl-1H-pyrazole-4-carbaldehyde | Glacial acetic acid | 4-(1H-benzo[d]imidazol-2-yl)-N-((3-methyl-5-morpholino-1-phenyl-1H-pyrazol-4-yl)methylene)aniline | 65 | ijrpc.com |

For the synthesis of pyrazolo[3,4-d]pyrimidine hybrids, a common method is the nucleophilic substitution reaction between this compound and a halogenated pyrazolo[3,4-d]pyrimidine core. nih.govbeilstein-journals.org A series of novel pyrazolo[3,4-d]pyrimidines were synthesized by coupling the aniline with 4,6-dichloropyrazolo[3,4-d]pyrimidine, followed by further substitution at the C6 position with various primary and secondary amines. nih.gov This modular approach allows for the creation of a library of compounds where the benzimidazole-aniline fragment is appended to the C4 position of the pyrazolo[3,4-d]pyrimidine ring. nih.gov

Preparation of Amide and Carboxamide Derivatives of this compound

The primary amino group of this compound is readily acylated to form a wide range of amide and carboxamide derivatives. This classic transformation is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships by introducing diverse substituents. acs.org

The general synthesis involves the reaction of this compound with a suitable acylating agent, such as a carboxylic acid or, more commonly, an activated derivative like an acyl chloride. researchgate.nettandfonline.com The reaction is typically carried out in an appropriate solvent, often in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct when acyl chlorides are used. tandfonline.com For instance, N-(1H-Benzo[d]imidazol-2-yl)benzamide can be prepared in high yield by reacting 2-aminobenzimidazole (B67599) with benzoyl chloride in dry toluene with triethylamine. tandfonline.com This methodology is directly applicable to this compound.

Similarly, more complex carboxamides, such as N-(4-(1H-benzimidazol-2-yl)phenyl)-2-phenyl-1H-benzimidazole-5-carboxamide, have been synthesized, demonstrating the versatility of this reaction in creating larger, multi-scaffold molecules. researchgate.net The coupling of carboxylic acids with the aniline can also be achieved using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC). ajrcps.com

Table 3: Examples of Amide and Carboxamide Derivatives

| Aniline Derivative | Acylating Agent | Base/Coupling Agent | Product Name | Ref. |

| 2-Aminobenzimidazole | Benzoyl chloride | Triethylamine | N-(1H-Benzo[d]imidazol-2-yl)benzamide | tandfonline.com |

| This compound | 4-(1H-Benzimidazol-2-yl)benzoyl chloride | Not specified | N-(4-(1H-benzimidazol-2-yl)phenyl)-4-(1H-benzimidazol-2-yl)benzamide | researchgate.net |

| 5-(...)-1,3,4-thiadiazol-2-amine | Substituted aromatic carboxylic acid | Dicyclohexylcarbodiimide (DCC) | Corresponding amide derivative | ajrcps.com |

| p-Amino benzoic acid | Chloroacetyl chloride | Not specified | 4-(2-chloro acetamido) benzoic acid | nih.gov |

Synthesis of Other Novel Hybrid Architectures Incorporating this compound

Beyond the syntheses of ureas and amides, this compound is a precursor for other novel chemical architectures, including azo compounds and thiazolidinone derivatives. ijpbs.comresearchgate.net

Azo derivatives are synthesized via a two-step diazotization-coupling reaction. ijpbs.com First, the primary amino group of this compound is treated with a mixture of concentrated hydrochloric acid and aqueous sodium nitrite at low temperatures (below 5°C) to form a diazonium salt. ijpbs.com This reactive intermediate is then immediately coupled with an electron-rich aromatic compound, such as a phenol or an aromatic amine, to yield the brightly colored azo-linked hybrid molecules. ijpbs.com

Another synthetic route utilizes the aniline to form Schiff bases, which can be further cyclized. researchgate.net The reaction of 2-(5-chloro-1H-benzo[d]imidazole-2-yl)aniline, a close analog, with various aromatic aldehydes yields the corresponding imine (Schiff base) derivatives. researchgate.net These intermediates can then undergo a ring-closure reaction with reagents like mercaptoacetic acid to form thiazolidin-4-one rings, thus creating a novel hybrid scaffold incorporating both benzimidazole and thiazolidinone moieties. researchgate.net

Table 4: Examples of Other Hybrid Architectures

| Reaction Type | Reagents for Step 1 | Reagents for Step 2 | Product Class | Ref. |

| Azo Coupling | 1. HCl, NaNO₂, <5°C2. Phenol or Amine solution | - | Azo derivatives | ijpbs.com |

| Thiazolidinone Synthesis | Aromatic aldehyde | Mercaptoacetic acid | Thiazolidin-4-ones | researchgate.net |

Pharmacological Spectrum and Biological Activity of 4 1h Benzimidazol 2 Yl Aniline Derivatives

Antimicrobial Efficacy

Derivatives of 4-(1H-Benzimidazol-2-yl)aniline have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi. researchgate.netresearchgate.net

Antibacterial Activity against Gram-Positive (e.g., S. aureus, B. subtilis) and Gram-Negative (e.g., E. coli, P. aeruginosa) Strains

Studies have shown that derivatives of this compound exhibit significant antibacterial properties. For instance, certain Schiff's base derivatives, N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)anilines, were synthesized and tested for their antibacterial activity. researchgate.net Compounds with specific substitutions, such as 4-chloro and 2,4-dichloro, on the arylidene ring demonstrated notable efficacy against both Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). researchgate.net

In another study, a series of 2-substituted and 1,2-disubstituted benzimidazole (B57391) derivatives were synthesized from 2-(1H-benzimidazol-2-yl)aniline. semanticscholar.org The in vitro screening of these compounds revealed that 2-benzyl-1-(phenylsulfonyl)-1H-benzimidazole was the most active against a panel of bacteria. semanticscholar.org Furthermore, some synthesized benzimidazole derivatives have shown inhibitory activity against Bacillus subtilis and Pseudomonas aeruginosa. Research indicates that many of these compounds are more effective against Gram-positive bacteria compared to Gram-negative bacteria. ajrcps.comwjbphs.com

Interactive Table: Antibacterial Activity of this compound Derivatives

| Compound Type | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline | S. aureus | Effective | researchgate.net |

| N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline | E. coli | Effective | researchgate.net |

| 2-benzyl-1-(phenylsulfonyl)-1H-benzimidazole | Various bacteria | Most active in series | semanticscholar.org |

| Benzimidazole derivatives | B. subtilis | Inhibitory |

Antifungal Activity (e.g., Candida albicans)

The antifungal potential of this compound derivatives has also been explored. Certain derivatives have shown activity against Candida albicans, a common fungal pathogen. researchgate.netresearchgate.net For example, N-(3- or 4-(1H-benzimidazol-2-yl)phenyl)-2-phenyl-1H-benzimidazole-5-carboxamide derivatives displayed better antifungal activities against Candida albicans than other tested compounds in one study. researchgate.net Another study on novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines showed that some of these compounds exhibited antifungal activity comparable to the standard drug Fluconazole. researchgate.net

Interactive Table: Antifungal Activity of this compound Derivatives

| Compound Type | Fungal Strain | Activity Level | Reference |

|---|---|---|---|

| N-(3- or 4-(1H-benzimidazol-2-yl)phenyl)-2-phenyl-1H-benzimidazole-5-carboxamide | Candida albicans | Better than other tested compounds | researchgate.net |

Insights into Antimicrobial Structure-Activity Relationships

Structure-activity relationship (SAR) studies provide valuable insights into the features required for the antimicrobial activity of this compound derivatives. Research suggests that the presence of electron-withdrawing groups, such as nitro and chloro, on the benzimidazole scaffold can enhance antimicrobial activity. nih.gov For instance, in a series of N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives, compounds with electron-withdrawing groups on the arylidene ring were found to be more active. researchgate.net

The position of substituents also plays a crucial role. For example, meta-substituted chloro and bromo derivatives have shown promising activity against E. coli and other Gram-negative bacteria. nih.gov Furthermore, the nature of the substituent at the N-1 position of the benzimidazole ring can significantly influence activity. The presence of a benzyl (B1604629) group at the N-1 position, combined with a chloro or nitro group on the phenyl ring at the C-2 position, has been associated with enhanced antibacterial and antifungal activities. nih.gov

Anticancer and Antiproliferative Potential

Derivatives of this compound have emerged as a promising class of compounds with significant anticancer and antiproliferative properties.

In Vitro Cytotoxicity against Human Cancer Cell Lines (e.g., HCT116, H460, A-549, MDA-MB-231)

Numerous studies have demonstrated the in vitro cytotoxic effects of this compound derivatives against a variety of human cancer cell lines.

HCT116 (Colon Carcinoma): Certain 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides have shown potent anticancer activity against the HCT116 cell line, with some compounds being more potent than the standard drug 5-FU. nih.gov

H460 (Large Cell Lung Carcinoma): A study on (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(substituted-styryl)aniline derivatives revealed potent antiproliferative activity against the H460 cell line. ijper.org

A-549 (Lung Adenocarcinoma): Several novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols have demonstrated cytotoxic activity against the A549 lung cancer cell line, with some compounds showing stronger antiproliferative properties than the comparator drug cisplatin. nih.gov Additionally, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-amine exhibited promising activity against A-549 cells. researchgate.net

MDA-MB-231 (Breast Adenocarcinoma): N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)arylamine derivatives have been designed and evaluated for their cytotoxic activity against MDA-MB-231 breast cancer cells, with some showing significant potential. researchgate.net

Interactive Table: In Vitro Cytotoxicity of this compound Derivatives

| Derivative Type | Cell Line | Result | Reference |

|---|---|---|---|

| 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides | HCT116 | More potent than 5-FU | nih.gov |

| (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(substituted-styryl)aniline | H460 | Potent antiproliferative activity | ijper.org |

| 4-(1H-benzimidazol-2-yl)benzene-1,3-diols | A-549 | Stronger than cisplatin | nih.gov |

| N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-amine | A-549 | Promising activity | researchgate.net |

Influence of Substitution Patterns on Anticancer Activity of this compound Derivatives

The substitution pattern on the this compound scaffold is a key determinant of its anticancer activity.

SAR studies have revealed that the introduction of specific substituents can significantly enhance cytotoxic potential. For example, the presence of a 5-nitro group on the benzimidazole ring has been shown to lead to a more powerful and broad-spectrum anticancer action. nih.gov The length of the linker between the aromatic moiety and a 5-nitro-1H-benzimidazole has also been found to correlate with increased anticancer activity. nih.gov

In a series of 1,3,4-oxadiazole (B1194373) derivatives bearing a benzimidazole nucleus, compounds with halogen atoms, hydroxyl, and methoxy (B1213986) groups at specific positions on a benzaldehyde (B42025) derivative showed the most potent activity. ekb.eg This highlights the importance of both the type and position of electron-donating and electron-withdrawing groups in modulating the anticancer efficacy of these compounds. ekb.eg Furthermore, the substitution on the phenyl moiety of the benzimidazole system plays a profound role in the antiproliferative activity of these derivatives. ijper.org

Proposed Mechanisms of Anticancer Action

The anticancer effects of this compound and its related derivatives are attributed to a variety of cellular and molecular mechanisms. These compounds can interfere with critical pathways involved in cancer cell proliferation, survival, and metastasis. Key proposed mechanisms include the inhibition of essential enzymes, disruption of DNA processes, and the induction of programmed cell death.

Topoisomerase Inhibition: Topoisomerases are vital enzymes that regulate the topology of DNA during replication, transcription, and repair. Their inhibition can lead to DNA damage and ultimately cell death, making them a key target for cancer chemotherapy. jneonatalsurg.com Benzimidazole derivatives have been identified as effective inhibitors of both topoisomerase I and topoisomerase II. jneonatalsurg.comnih.gov For instance, certain 2-arylsubstituted 2-bis-1H-benzimidazoles have been synthesized and shown to be novel inhibitors of topoisomerase I. researchgate.net Other studies have demonstrated that novel benzimidazole derivatives can exhibit dual inhibitory activity against both DNA gyrase and topoisomerase IV, highlighting their potential as broad-spectrum anticancer agents. tandfonline.com

DHFR Inhibition: Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of tetrahydrofolate, a coenzyme essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis, leading to the arrest of cell growth. Several benzimidazole derivatives have been investigated as DHFR inhibitors. nih.gov Research on N,2,6-trisubstituted 1H-benzimidazole derivatives has identified DHFR as a promising target for their anticancer activity. nih.gov One particular compound from this class, 4c , demonstrated significant in vitro DHFR inhibitory activity with a half-maximal inhibitory concentration (IC50) of 2.35 μM. nih.gov Furthermore, molecular docking studies with N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown that these compounds can effectively interact with the binding site of DHFR. mdpi.com

Table 1: DHFR Inhibitory Activity of Selected Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target | IC50 (µM) | Source |

|---|---|---|---|

| Compound 4c | Dihydrofolate Reductase (DHFR) | 2.35 | nih.gov |

Apoptosis Induction: Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many cancer cells evade apoptosis, leading to uncontrolled proliferation. A key strategy in cancer therapy is to reactivate this process. Benzimidazole derivatives have been shown to induce apoptosis in cancer cells. ibbj.org Specifically, newly synthesized hybrids of benzimidazole and 1,2,3-triazole have demonstrated antiproliferative action by triggering apoptosis. nih.gov

DNA Intercalation: DNA intercalation involves the insertion of a molecule between the base pairs of the DNA double helix. This can disrupt DNA replication and transcription, leading to cytotoxic effects. The planar structure of the benzimidazole ring system is well-suited for this type of interaction. derpharmachemica.com Studies on metal complexes incorporating benzimidazole derivatives have confirmed their ability to bind to DNA via an intercalative mode. ijdrt.comnih.gov For example, nickel(II) complexes with 1,3-bis(benzimidazol-2-yl)-2-oxapropane derivatives have been shown to intercalate with calf thymus DNA. ijdrt.com Similarly, benzimidazole Schiff base ligands and their corresponding metal complexes are recognized as moderate to strong DNA binders. derpharmachemica.com

Antiviral Properties

Beyond their anticancer effects, derivatives of this compound have emerged as significant antiviral agents, with notable activity against clinically relevant viruses such as the Hepatitis C virus.

Activity against Hepatitis C Virus (HCV) and Bovine Viral Diarrhea Virus (BVDV)

Hepatitis C is a major global health issue, causing chronic liver disease that can lead to cirrhosis and liver cancer. The development of new, potent, and selective inhibitors of HCV replication is a critical research goal. In this context, derivatives synthesized from a 4-(1H-benzo[d]imidazol-2-yl)aniline starting material have been specifically designed and prepared with the expectation of potent anti-HCV activity. mdpi.comresearchgate.net The benzimidazole scaffold is a common feature in various anti-HCV agents that operate through different mechanisms of action. researchgate.net BVDV, a member of the same Flaviviridae family as HCV, is often used as a surrogate virus in research due to its similar replication cycle, and compounds active against BVDV are often promising candidates for anti-HCV therapy.

Insights into Antiviral Mechanisms of Action

The antiviral activity of these benzimidazole derivatives against HCV is often linked to the inhibition of key viral enzymes essential for replication.

RNA-dependent RNA polymerase inhibition: A primary target for anti-HCV drug development is the NS5B RNA-dependent RNA polymerase (RdRp), an enzyme that is indispensable for the replication of the viral RNA genome. researchgate.net Certain benzimidazole derivatives function as inhibitors of this enzyme. For example, 2-aryl benzimidazole-5-carboxylic acids are a known class of HCV NS5B polymerase inhibitors. researchgate.net These compounds often act as allosteric inhibitors, meaning they bind to a site on the enzyme distinct from the active site—specifically, a site on the surface of the "thumb" domain of the polymerase. This binding event induces a conformational change in the enzyme that blocks its function before the elongation of the new RNA strand can proceed. researchgate.net

Other Significant Pharmacological Activities

The therapeutic potential of the this compound scaffold extends to other areas, including the treatment of parasitic infections and metabolic disorders like diabetes.

Anthelmintic Activity

Helminthiasis, or infection by parasitic worms, is a widespread problem, particularly in developing countries. The benzimidazole class of compounds is well-established in veterinary and human medicine for its potent anthelmintic properties. derpharmachemica.com The broad-spectrum activity of benzimidazole derivatives against various parasitic worms has been documented for decades. researchgate.netnih.govuwa.edu.au This activity is a recognized characteristic of the benzimidazole nucleus, making its derivatives, including those of this compound, valuable leads in the development of new anthelmintic drugs. ijdrt.comresearchgate.net

Antidiabetic Activity via α-Amylase and α-Glucosidase Inhibition

Diabetes mellitus is a chronic metabolic disorder characterized by high blood glucose levels. One therapeutic strategy for managing type 2 diabetes is to delay the absorption of glucose from the intestine by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase.

Recent studies have highlighted the potential of this compound derivatives in this area. A novel series of hybrid benzimidazole-urea compounds, synthesized from 2-(1H-benzoimidazol-2-yl)aniline , were evaluated for their inhibitory effects on these enzymes. mdpi.com The results showed that these derivatives possess good to moderate inhibitory activity. mdpi.comnih.gov Similarly, another study on benzimidazole-bearing thiosemicarbazone derivatives reported excellent inhibitory potential against both α-glucosidase and α-amylase, with some compounds being significantly more potent than the standard drug, acarbose (B1664774). mdpi.com

Table 2: α-Amylase and α-Glucosidase Inhibitory Activity of Selected Benzimidazole-Urea Derivatives This table is interactive. You can sort and filter the data.

| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) | Source |

|---|---|---|---|

| 3c | 18.65 ± 0.23 | 17.47 ± 0.03 | mdpi.comnih.gov |

| 3e | 20.7 ± 0.06 | 21.97 ± 0.19 | mdpi.comnih.gov |

| 3g | 22.33 ± 0.12 | 23.01 ± 0.12 | mdpi.comnih.gov |

| Acarbose (Standard) | 14.21 ± 0.06 | 15.41 ± 0.32 | mdpi.comnih.gov |

These findings indicate that derivatives of this compound are promising candidates for the development of new antidiabetic agents. mdpi.comibbj.org

Antioxidant Activity

The antioxidant potential of this compound derivatives has been a subject of extensive research. These compounds exhibit their antioxidant effects through various mechanisms, including radical scavenging and inhibition of lipid peroxidation.

A study on novel benzimidazole-urea derivatives, synthesized from 2-(1H-benzoimidazol-2-yl)aniline, revealed significant antioxidant activity across multiple assays. mdpi.com Compounds 3a and 3b showed good inhibition in the FRAP, MCA, and DPPH-SA assays. mdpi.com Notably, compound 3g demonstrated strong activity in all four tested methods: TAC, FRAP, DPPH-SA, and MCA, identifying it as the most potent antioxidant in the series. mdpi.com

Another study investigating a series of benzimidazole derivatives reported a significant decrease in rat liver microsomal lipid peroxidation levels. tandfonline.com Specifically, compounds 4c , 4e , and 4h at a concentration of 10⁻³ M showed notable inhibitory effects. tandfonline.com Compound 4e was the most active, causing a 58% inhibition of lipid peroxidation, an effect comparable to the standard antioxidant butylated hydroxytoluene (BHT), which showed 65% inhibition. tandfonline.com

Furthermore, the antioxidant potential of other synthesized benzimidazole derivatives was evaluated using the DPPH radical scavenging assay. ijpsjournal.com The results indicated that compound MSB 3 had the highest activity at 75.74%, which was comparable to the standard's 83.22% activity. ijpsjournal.com Compounds MSB 2 and MSB 1 also demonstrated notable and moderate activity, with 61.53% and 55.92% inhibition, respectively. ijpsjournal.com

Table 1: Antioxidant Activity of this compound Derivatives

| Compound | Test | Activity/Inhibition | Reference |

|---|---|---|---|

| 3g | TAC, FRAP, DPPH-SA, MCA | Strong activity in all four methods | mdpi.com |

| 3a | FRAP, MCA, DPPH-SA | Good inhibition | mdpi.com |

| 3b | FRAP, MCA, DPPH-SA | Good inhibition | mdpi.com |

| 4e | Lipid Peroxidation Inhibition | 58% inhibition at 10⁻³ M | tandfonline.com |

| 4c | Lipid Peroxidation Inhibition | 52% inhibition at 10⁻³ M | tandfonline.com |

| 4h | Lipid Peroxidation Inhibition | 43% inhibition at 10⁻³ M | tandfonline.com |

| MSB 3 | DPPH Radical Scavenging | 75.74% activity | ijpsjournal.com |

| MSB 2 | DPPH Radical Scavenging | 61.53% activity | ijpsjournal.com |

| MSB 1 | DPPH Radical Scavenging | 55.92% activity | ijpsjournal.com |

Anticonvulsant Activity

Several derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties, showing promise as potential therapeutic agents for epilepsy.

In one study, a series of novel N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide derivatives were synthesized and screened for their anticonvulsant activity using the pentylenetetrazole (PTZ) induced convulsion model. hrpub.orghrpub.org The compounds were tested at different doses, and it was observed that derivatives containing 2-nitro aniline (B41778) and 3-nitro aniline moieties exhibited more significant biological activities. hrpub.orghrpub.org Specifically, compounds BA , BC , BJ , BI , and BK were identified as the most potent in comparison to the standard drug phenytoin. hrpub.orghrpub.org

Further investigation into the anticonvulsant activity of benzimidazole derivatives revealed that aromatic substitutions, such as phenyl, 2-nitro aniline, and 3-nitro aniline, resulted in greater anticonvulsant activity compared to aliphatic groups like methyl and ethyl. researchgate.net Compounds BK and BJ demonstrated protection against induced seizures at a lower dose of 200 mg/kg, whereas compounds BF and BG showed less protection at a low dose of 50 mg/kg. researchgate.net

Table 2: Anticonvulsant Activity of this compound Derivatives

| Compound | Model | Observation | Reference |

|---|---|---|---|

| BA, BC, BI, BJ, BK | PTZ Induced Convulsion | Most potent compared to phenytoin | hrpub.orghrpub.org |

| BK, BJ | PTZ Induced Seizures | Protection at 200 mg/kg | researchgate.net |

| BF, BG | PTZ Induced Seizures | Less protection at 50 mg/kg | researchgate.net |

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been demonstrated in various studies, often utilizing the carrageenan-induced rat paw edema model.

A series of benzimidazole derivatives, from BA to BK , were synthesized and showed good anti-inflammatory responses. amazonaws.comjournalajacr.com When compared to the standard drug indomethacin (B1671933), some of these newly synthesized compounds exhibited better anti-inflammatory activities. amazonaws.comjournalajacr.com The most potent compounds from this series were identified as Benzimidazole (BA) , 1-(1H-benzimidazole-2-yl)-(3-hydrazinylphenyl) ethanone (B97240) (BC) , N'-{4-[2-(1H-benzimidazol-2yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide N-(3-nitrophenyl)acetamide (BK) , N'-{4-[2-(1H-benzimidazol-2yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide N-(2-nitrophenyl)acetamide (BJ) , and N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide-N-phenylacetamide (BI) . journalajacr.comamazonaws.com

Another study synthesized novel benzimidazole derivatives and evaluated their anti-inflammatory activity against COX-1 and COX-2 enzymes. ijcrt.org The derivative BIZ-4 demonstrated excellent anti-inflammatory activity, with an IC50 value of less than 1 µM for both COX-1 and COX-2. ijcrt.org In contrast, compounds BIZ-1 , BIZ-2 , BIZ-3 , and BIZ-5 showed poor to moderate activity. ijcrt.org

Further research on different series of benzimidazole derivatives also highlighted significant anti-inflammatory effects. For instance, N-[1H-benzimidazol-2-ylmethyl]-3-chloroaniline (2b) showed 44.4% inhibition in the carrageenan-induced paw edema model, which was comparable to the standard drug Nimesulide. jmpas.com In another series, 4-((1-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)methyl)morpholine (14) exhibited a maximum inhibition of 74.17%, surpassing the standard indomethacin (57.79%). jmpas.com Additionally, 2-(4-chlorophenyl)-2'-(4-nitrophenyl)-1H,1'H-5,5'-bibenzo[d]imidazole (17) was found to have the most potent anti-inflammatory activity with 61.87% inhibition. jmpas.com

Table 3: Anti-Inflammatory Activity of this compound Derivatives

| Compound | Model/Target | Activity/Inhibition | Reference |

|---|---|---|---|

| BA, BC, BI, BJ, BK | Carrageenan-induced rat paw edema | Potent activity, some better than indomethacin | amazonaws.comjournalajacr.comamazonaws.com |

| BIZ-4 | COX-1 & COX-2 | IC50 < 1 µM | ijcrt.org |

| BIZ-1, BIZ-2, BIZ-3, BIZ-5 | COX-1 & COX-2 | Poor to moderate activity | ijcrt.org |

| 2b | Carrageenan-induced rat paw edema | 44.4% inhibition | jmpas.com |

| 14 | Carrageenan-induced rat paw edema | 74.17% inhibition | jmpas.com |

| 17 | Carrageenan-induced rat paw edema | 61.87% inhibition | jmpas.com |

Proton Pump Inhibitory Activity

The benzimidazole core is a key structural feature in several proton pump inhibitors (PPIs), which are widely used to reduce gastric acid secretion. researchgate.netijpbs.com Derivatives of this compound have been investigated for their potential as novel PPIs. The pharmacological activity of these compounds is attributed to the benzimidazole nucleus, which is a known scaffold for drugs that inhibit the proton pump. researchgate.net

Antihypertensive Activity

Derivatives of this compound have shown potential as antihypertensive agents, primarily by acting as angiotensin II receptor blockers (ARBs). nih.gov The benzimidazole ring is a crucial pharmacophore in several established ARBs like telmisartan (B1682998) and milfasartan. nih.gov

Research has shown that synthesized 2-phenyl substituted benzimidazoles, including 3-(1H-benzimidazol-2-yl)aniline (1b) , exhibit antihypertensive activity. nih.gov These compounds function by competing with angiotensin II at its receptor sites, thereby blocking its contractile effects on vascular smooth muscles. nih.gov

Another study highlighted that the antihypertensive effect of the ARB azilsartan (B1666440), which contains a benzimidazole core, was more potent over a 24-hour period compared to candesartan (B1668252). ntnu.no This enhanced effect is attributed to the strong binding of azilsartan to the AT1 receptor and its slow dissociation. ntnu.no

Table 4: Antihypertensive Activity of this compound Derivatives

| Compound | Mechanism of Action | Observation | Reference |

|---|---|---|---|

| 3-(1H-benzimidazol-2-yl)aniline (1b) | Angiotensin II Receptor Blocker | Exhibited antihypertensive activity | nih.gov |

| Azilsartan | Angiotensin II Receptor Blocker | More potent than candesartan over 24 hours | ntnu.no |

Mechanistic Elucidation of Biological Actions

Enzyme Inhibition Studies

The primary mechanism through which 4-(1H-Benzimidazol-2-yl)aniline and its derivatives exert their biological effects is through the inhibition of key enzymes involved in various pathological processes.

DNA Gyrase and Topoisomerase IV Inhibition

Bacterial DNA gyrase and topoisomerase IV are crucial enzymes for DNA replication, transcription, and repair, making them validated targets for antibacterial agents. researchgate.netekb.eg Derivatives of this compound have been identified as potent inhibitors of these enzymes. researchgate.netnih.gov Specifically, certain novel benzimidazole (B57391) derivatives have demonstrated dual inhibitory activity against both E. coli DNA gyrase and S. aureus topoisomerase IV. researchgate.net For instance, compounds 7d and 14a, derived from the this compound scaffold, exhibited significant inhibition of E. coli DNA gyrase and S. aureus topoisomerase IV, respectively. researchgate.net The inhibitory concentrations (IC50) for these compounds were found to be 0.61 µM and 0.58 µM, respectively. researchgate.net This dual-targeting capability is a promising strategy to combat bacterial resistance. nih.gov The mechanism of action is believed to involve binding to the ATP sites of the GyrB/ParE subunits of these enzymes. researchgate.netnih.gov

Table 1: Inhibition of DNA Gyrase and Topoisomerase IV by this compound Derivatives

| Compound | Target Enzyme | % Inhibition | IC50 (µM) |

|---|---|---|---|

| 7d | E. coli DNA gyrase | 87.71 | 0.61 |

| 14a | S. aureus topoisomerase IV | 89.3 | 0.58 |

Data from a study on new 2-phenylbenzimidazole (B57529) derivatives. researchgate.net

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a vital enzyme in the synthesis of nucleic acids and amino acids, making it a target for both antimicrobial and anticancer therapies. diva-portal.orgmdpi.com The benzimidazole scaffold is a known feature in many DHFR inhibitors. rjraap.com Research has shown that N,2,6-trisubstituted 1H-benzimidazole derivatives, which can be synthesized from a this compound precursor, are effective inhibitors of DHFR. diva-portal.org For example, compound 4c from a synthesized series demonstrated a promising IC50 value of 2.35 μM against DHFR. diva-portal.orgnih.gov The inhibition of DHFR disrupts the production of essential cellular components, leading to the cessation of cell growth. mdpi.com

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. rjsocmed.comoatext.com Inhibition of DPP-IV is a therapeutic strategy for managing type 2 diabetes. rjsocmed.commdpi.com While the direct inhibitory activity of this compound on DPP-IV is not extensively detailed, derivatives containing the benzimidazole core have been investigated as DPP-IV inhibitors. nih.gov Studies on bis(benzimidazol-2-yl)amine derivatives have shown in vitro inhibition of DPP-4 with IC50 values below 50 μM in a non-competitive manner. nih.gov These findings suggest that the benzimidazole scaffold can be a key component in the design of novel DPP-IV inhibitors.

Glycosidase Enzyme Inhibition (α-Amylase, α-Glucosidase)

α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is an important approach for managing postprandial hyperglycemia in diabetes. dntb.gov.ua Novel hybrid benzimidazole urea (B33335) derivatives, synthesized from 2-(1H-benzoimidazol-2-yl) aniline (B41778), have shown significant inhibitory activity against both α-amylase and α-glucosidase. nih.govnih.gov For instance, compounds 3c, 3e, and 3g from one study displayed good inhibitory potential against α-amylase with IC50 values of 18.65 ± 0.23 μM, 20.7 ± 0.06 μM, and 22.33 ± 0.12 μM, respectively, which are comparable to the standard drug acarbose (B1664774) (IC50 = 14.21 ± 0.06 μM). nih.gov Similarly, these compounds also effectively inhibited α-glucosidase. nih.gov Another study on benzimidazole-based thiadiazole derivatives also reported potent dual inhibition of these enzymes, with some analogs showing IC50 values in the low micromolar range. frontiersin.org

Table 2: Inhibition of α-Amylase and α-Glucosidase by Benzimidazole-Urea Derivatives

| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |

|---|---|---|

| 3c | 18.65 ± 0.23 | 17.47 ± 0.03 |

| 3e | 20.7 ± 0.06 | 21.97 ± 0.19 |

| 3g | 22.33 ± 0.12 | 23.01 ± 0.12 |

| Acarbose (Standard) | 14.21 ± 0.06 | 15.41 ± 0.32 |

Data from a study on novel hybrid benzimidazole urea derivatives. nih.gov

Hepatitis C Virus (HCV) NS5B RNA Polymerase Inhibition

Molecular Interactions with Biomolecules

The biological activity of this compound and its derivatives is fundamentally governed by their molecular interactions with biological macromolecules. The planar benzimidazole ring system is capable of engaging in π-π stacking interactions with aromatic residues in protein binding pockets. Additionally, the presence of nitrogen atoms in the benzimidazole and aniline moieties allows for the formation of hydrogen bonds, which are crucial for specific and high-affinity binding. mdpi.com

Molecular docking studies have been instrumental in elucidating these interactions. For instance, in the context of DHFR inhibition, docking studies have revealed how benzimidazole derivatives fit into the active site of the enzyme. diva-portal.org Similarly, for α-amylase and α-glucosidase inhibitors, in silico studies have shown considerable affinity of benzimidazole-urea derivatives for the active sites of these enzymes. nih.govnih.gov In the case of HCV NS5B polymerase, co-crystallization studies have provided detailed insights into how benzimidazole-based inhibitors bind to allosteric sites on the enzyme's surface. ijrpc.com These molecular interactions are key to the inhibitory mechanisms observed.

DNA Intercalation Studies of this compound Analogues

Analogues of this compound, particularly Schiff base derivatives, have been shown to be effective DNA binding agents. These compounds can insert themselves between the base pairs of the DNA double helix, a process known as intercalation, which can disrupt DNA replication and transcription, ultimately leading to cytotoxicity in cancer cells.

Research into novel benzimidazole Schiff base ligands, such as (E)-2-((4-(1H-benzo[d]imidazole-2-yl)phenylimino)methyl)-6-bromo-4-chlorophenol (L1) and (E)-1-((4-(1H-benzo[d]imidazole-2-yl)phenylimino)methyl)naphthalene-2-ol (L2), and their metal complexes has provided significant insights. researchgate.net Experimental verification through UV/Visible absorption spectroscopy and DNA thermal denaturation studies has confirmed that these ligands and their complexes are moderate to strong DNA binders. researchgate.net The binding constants (Kb) indicate the strength of this interaction, with some metal complexes showing particularly high affinities. researchgate.net For instance, the copper complex of ligand L1 exhibited the highest binding constant, suggesting a very strong interaction with DNA. researchgate.net The ability of these compounds to act as DNA intercalators is a key aspect of their potential as anticancer agents. researchgate.nettandfonline.com

Table 1: DNA Binding Constants of Benzimidazole Schiff Base Ligands and their Metal Complexes

| Compound | Metal Ion | Binding Constant (Kb) M-1 |

|---|---|---|

| L1 | - | 1.20 x 104 |

| Complex 1 (from L1) | Cu(II) | 3.27 x 105 |

| Complex 2 (from L1) | Ni(II) | 2.18 x 105 |

| Complex 3 (from L1) | Pd(II) | 6.40 x 103 |

| Complex 4 (from L1) | Zn(II) | 1.12 x 104 |

| L2 | - | 1.07 x 104 |

| Complex 5 (from L2) | Cu(II) | 2.01 x 105 |

| Complex 6 (from L2) | Ni(II) | 1.89 x 105 |

| Complex 7 (from L2) | Pd(II) | 7.80 x 103 |

Data sourced from research on benzimidazole Schiff base ligands and their metal complexes. researchgate.net

Interaction with Bovine Serum Albumin (BSA) and Other Proteins

The interaction of benzimidazole derivatives with transport proteins like serum albumin is crucial for their pharmacokinetic profile. Bovine Serum Albumin (BSA) is often used as a model protein for these studies due to its structural similarity to human serum albumin.

Studies on the interaction between a benzimidazole derivative, 1-(4-methybenzyl)-2-p-tolyl-1H-benzo[d]imidazole (MBTBI), and BSA have been conducted using fluorescence spectroscopy. nih.gov These investigations revealed that the benzimidazole derivative could quench the intrinsic fluorescence of BSA, indicating a binding interaction. nih.gov The analysis of the quenching mechanism and the calculation of the binding constant help to quantify this interaction. nih.gov Furthermore, using the theory of Förster's non-radiation energy transfer (FRET), the binding distance between the compound and the protein can be determined. nih.gov Such studies are fundamental to understanding how these compounds are transported and distributed in the bloodstream. The benzimidazole nucleus is recognized as a "privileged substructure" capable of interacting with a variety of proteins and enzymes. researchgate.net

Binding Affinity and Enzyme Inhibitory Activity against Specific Bacterial Enzymes

Derivatives of this compound have demonstrated significant potential as antibacterial agents through the inhibition of essential bacterial enzymes.

A novel series of benzimidazole derivatives has been synthesized and evaluated for their antibacterial effects. researchgate.net Several of these compounds showed promising activity, particularly against Gram-positive bacteria. researchgate.net Selected compounds were further assessed for their ability to inhibit E. coli DNA gyrase and S. aureus topoisomerase IV, two critical enzymes for bacterial DNA replication. researchgate.net The results indicated good binding affinity and dual inhibitory action against both enzymes. researchgate.net For example, compound 7d showed a high percentage of inhibition against E. coli DNA gyrase, with a low IC50 value, indicating potent inhibition. researchgate.net Similarly, compound 14a was a strong inhibitor of S. aureus topoisomerase IV. researchgate.net

Molecular docking studies on 1,2,3-triazole derivatives of this compound have also been performed to predict their binding affinity to the active sites of various bacterial enzymes, including those from Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. pnrjournal.com These computational studies help in identifying compounds with potentially high potency and enhanced binding affinity to bacterial enzymes. pnrjournal.com

Table 2: Enzyme Inhibitory Activity of this compound Analogues

| Compound | Target Enzyme | Organism | % Inhibition | IC50 (µM) |

|---|---|---|---|---|

| 7d | DNA gyrase | E. coli | 87.71 | 0.61 |

Data sourced from research on the antibacterial activity of new benzimidazole derivatives. researchgate.net

Structure Activity Relationship Sar Studies and Pharmacophore Development

Systemic Investigation of Substituent Effects on Biological Potency of 4-(1H-Benzimidazol-2-yl)aniline Derivatives

The biological potency of this compound derivatives can be significantly altered by introducing various substituents at different positions on both the benzimidazole (B57391) and the aniline (B41778) rings. Systematic studies have explored these effects across a range of therapeutic targets.

For instance, in the development of anti-inflammatory agents, substitutions on the benzimidazole ring have shown a direct impact on activity. The incorporation of electron-withdrawing groups at the 6-position of the benzimidazole core was found to reduce anti-inflammatory activity. nih.gov Conversely, substituting the aniline nitrogen of a related N-(1H-benzimidazol-2-ylmethyl)aniline series with a meta-chloro group on the aniline ring resulted in potent anti-inflammatory effects. nih.gov

In the context of P2X3 receptor antagonists for nociception, SAR studies on related benzimidazole-4,7-dione derivatives revealed a clear hierarchy of activity based on halide substitution on an aniline moiety. The antagonistic activity was found to be highly dependent on the identity of the halide, with the following order of potency observed: F−, Cl− > F−, Br− or I, Cl− > di-Cl− or mono-Cl−. nih.gov This demonstrates that both the type and position of the substituent are critical for optimizing pharmacological effect.

A series of (benzimidazol-2-yl)-aniline derivatives were also evaluated as glycogen (B147801) phosphorylase (GP) inhibitors. nih.gov In this series, attaching a lateral heterocyclic residue with multiple heteroatoms resulted in only modest inhibitory properties. nih.gov However, the introduction of arylsulfonyl groups to the aniline nitrogen led to the most potent compounds in the study. Specifically, phenyl and o-nitrophenyl sulfonyl derivatives exhibited significantly higher activity than the p-tolyl analogue, indicating that the electronic and steric properties of the aryl group play a key role in inhibitor potency. nih.gov

Table 1: Effect of Halide Substitution on P2X3R Antagonistic Activity of Benzimidazole-4,7-dione-based Aniline Derivatives

| Substituent on Aniline Moiety | Relative Antagonistic Activity |

|---|---|

| Fluoro and Chloro (F-, Cl-) | Highest |

| Fluoro and Bromo (F-, Br-) | High |

| Iodo and Chloro (I, Cl-) | High |

| Di-Chloro (di-Cl-) | Moderate |

| Mono-Chloro (mono-Cl-) | Moderate |

Data derived from SAR studies on related benzimidazole structures. nih.gov

Identification of Key Structural Features for Enhanced Pharmacological Activity

Through extensive SAR studies, several key structural features of the this compound scaffold have been identified as crucial for enhanced pharmacological activity. The benzimidazole ring system itself is a primary pharmacophore. researchgate.net Its planar structure and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, are fundamental to its binding with biological targets.

The aniline portion of the molecule also offers a critical handle for modification. The amino group can act as a hydrogen bond donor and serves as a key attachment point for various substituents that can modulate the compound's physicochemical properties (e.g., solubility, lipophilicity) and its interaction with target proteins. nih.gov The relative orientation of the benzimidazole and aniline rings is also considered an important factor in determining the biological profile.

Development of Pharmacophore Models for Targeted Drug Design

The insights gained from SAR studies are instrumental in the development of pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com These models serve as powerful tools in computer-aided drug design for virtual screening of compound libraries and for the rational design of new, more potent molecules. dovepress.com

For derivatives of this compound, a general pharmacophore model would typically include:

Aromatic Rings: Representing the benzimidazole and phenyl moieties, which are often involved in hydrophobic and π-stacking interactions with the target. dovepress.com

Hydrogen Bond Donors: The N-H group of the benzimidazole ring and the N-H of the aniline are key hydrogen bond donors. dovepress.com

Hydrogen Bond Acceptors: The nitrogen atoms within the imidazole (B134444) portion of the benzimidazole ring act as crucial hydrogen bond acceptors. dovepress.com

By analyzing a set of active and inactive derivatives, these general features can be refined into a more precise 3D model. For example, based on the SAR of GP inhibitors, the pharmacophore model could be updated to include a specific vector and volume constraint corresponding to the arylsulfonyl group that was found to enhance activity. nih.gov Such models provide a 3D query to search for novel compounds that fit the required structural and electronic parameters for high-potency binding, streamlining the drug discovery process. dovepress.com

Computational and in Silico Investigations of 4 1h Benzimidazol 2 Yl Aniline and Its Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eprajournals.com This method is widely employed in drug discovery to understand how ligands like 4-(1H-Benzimidazol-2-yl)aniline and its analogues interact with the active sites of biological targets such as proteins and enzymes. eprajournals.comnih.gov

Research has shown that benzimidazole (B57391) derivatives are a versatile scaffold capable of interacting with a wide range of biological targets implicated in various diseases. bohrium.comresearchgate.net Docking studies have been crucial in elucidating the binding modes and affinities of these compounds, providing a basis for structure-activity relationship (SAR) analysis. bohrium.com

For instance, this compound has been specifically docked against the beta-tubulin protein, a key target in cancer therapy. In one study, it demonstrated a binding energy of -7.11 kcal/mol, indicating a notable interaction within the colchicine (B1669291) binding site. nih.gov Analogues of this compound have been investigated against numerous other targets. For example, various 2-substituted benzimidazoles have shown promising binding efficiencies with the estrogen receptor-alpha (ER-alpha, PDB ID: 3ERT), a target in breast cancer. ymerdigital.comresearchgate.net Other cancer-related targets successfully modeled with benzimidazole derivatives include tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), Bcl-2, thymidylate synthase, and topoisomerase. researchgate.netrsc.orgnih.govvjs.ac.vn

The primary interactions observed in these simulations typically involve hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-receptor complex. eprajournals.com For example, in a study of benzimidazole derivatives as potential anti-HIV agents targeting the HIV-1 reverse transcriptase (PDB ID: 1RT2), a derivative showed strong hydrogen bond interactions with the key amino acid residue LYS103. vensel.org Similarly, docking of benzimidazole congeners against the FtsZ protein, a target for new antibiotics, revealed crucial hydrogen bonding with residues such as Gly21, Val24, Gly69, and Ala70. researchgate.net

These computational predictions are invaluable for optimizing lead compounds. By identifying the key interaction points, researchers can rationally design new analogues with modified functional groups to enhance binding affinity and selectivity for the intended target. eprajournals.com

| Compound/Derivative Class | Protein Target | PDB ID | Reported Binding Score/Affinity | Therapeutic Area |

|---|---|---|---|---|

| This compound (BI-04) | Beta-tubulin | 1SA0 | -7.11 kcal/mol | Anticancer |

| 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole (BI-02) | Beta-tubulin | 1SA0 | -8.50 kcal/mol | Anticancer |

| 2-(5,6-dibromo-1H-benzimidazole)-N-(4-ethylphenyl)-acetamide | HIV-1 Reverse Transcriptase | 1RT2 | -9.5 kcal/mol | Anti-HIV |

| Fluorinated Benzimidazole Derivatives | FtsZ Protein (Mycobacterium tuberculosis) | Not Specified | -9.0 kcal/mol | Antitubercular |

| Benzimidazole-1,3,4-oxadiazole Hybrids | Thymidylate Synthase | Not Specified | >80% Inhibition | Anticancer |

| Quinoxaline-benzimidazole Hybrids | α/β-tubulin | Not Specified | -45.139 kcal/mol | Anticancer |

| Substituted Benzimidazole Scaffolds | Estrogen Receptor-alpha (ERα) | 3ERT | -8.3 kcal/mol | Anticancer |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling and Drug-Likeness Predictions

Beyond binding affinity, a successful drug candidate must possess favorable pharmacokinetic and safety properties. In silico ADMET profiling is a critical step in the early stages of drug discovery to predict these properties and filter out compounds likely to fail in later clinical stages. unar.ac.id

For benzimidazole derivatives, including analogues of this compound, computational tools are frequently used to assess their drug-likeness. nih.govresearchgate.net One of the most common filters is Lipinski's "Rule of Five," which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. eprajournals.com Studies on various series of benzimidazole derivatives have shown that they often comply with Lipinski's rules, indicating their potential as orally available drug candidates. nih.govresearchgate.net

Software programs like QikProp and online servers are used to calculate a wide range of physically significant descriptors and pharmacologically relevant properties. nih.gov These can include predictions for aqueous solubility (logS), blood-brain barrier penetration (logBB), human oral absorption, and potential interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. nih.gov For example, ADMET analysis of certain benzimidazole-containing 1,3,4-oxadiazole (B1194373) hybrids suggested they possess favorable pharmacokinetic profiles, supporting their potential as cytotoxic agents. rsc.org Similarly, a study on benzimidazoles targeting beta-tubulin found that the potential drug-likeness values of all tested compounds were significant and they were predicted to be non-toxic. nih.gov

These in silico predictions help prioritize which compounds to synthesize and test in vitro, saving significant time and resources in the drug development pipeline. researchgate.net

| Parameter | Description | Typical Predicted Value/Outcome |

|---|---|---|

| Lipinski's Rule of Five | Predicts drug-likeness and oral bioavailability. | Generally compliant in many studies. nih.govresearchgate.net |

| Molecular Weight | Should be less than 500 Da. | Often within the acceptable range. |

| logP (Lipophilicity) | An octanol-water partition coefficient, ideally not over 5. | Calculated values often fall within the optimal range. ijpbs.com |

| Hydrogen Bond Donors | Should be less than 5. | Typically meets the criteria. |

| Hydrogen Bond Acceptors | Should be less than 10. | Typically meets the criteria. |

| Aqueous Solubility (logS) | Predicts solubility in water. | Values often indicate low aqueous solubility for derivatives. ijpbs.com |

| Toxicity | In silico prediction of potential toxic effects. | Often predicted to be non-toxic in specific studies. nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure, stability, and reactivity of molecules. Methods like Density Functional Theory (DFT) are used to investigate various molecular properties of this compound and its analogues, corroborating experimental findings and providing insights that are difficult to obtain through experimentation alone. researchgate.net

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy relates to its ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron. Conversely, a small gap implies the molecule is more reactive. For an analogue, 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, theoretical calculations have been used to determine these orbital energies and the resulting energy gap, providing insights into its electronic properties and reactivity. researchgate.net This information is valuable for understanding potential reaction mechanisms and designing molecules with desired stability.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the surface of the molecule, allowing for the identification of electrophilic and nucleophilic sites. Regions with negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

For benzimidazole derivatives, MEP analysis can predict sites for intermolecular interactions, such as hydrogen bonding, which is crucial for ligand-receptor binding. Theoretical studies on analogues of this compound have used MEP maps to identify the electron-rich nitrogen atoms of the imidazole (B134444) ring as likely sites for interaction with hydrogen bond donors in a protein's active site. researchgate.net

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis investigates the different spatial arrangements of atoms that a molecule can adopt and their corresponding energy levels. By rotating specific dihedral angles, a potential energy surface can be generated, revealing the most stable (lowest energy) conformations. researchgate.net

For molecules like this compound, the dihedral angle between the benzimidazole ring and the aniline (B41778) ring is particularly important. Semi-empirical or DFT calculations can be performed to rotate this bond and calculate the energy at each step. This analysis helps to understand the molecule's flexibility and the energy barriers between different conformations, which is essential for predicting how it might adapt its shape to fit into a binding pocket. researchgate.net

Quantum chemical calculations can accurately predict spectroscopic properties, which serves as a powerful tool for structural confirmation. Theoretical vibrational frequencies (infrared and Raman spectra) can be calculated and compared with experimental data to validate the proposed molecular structure and assign specific vibrational modes to different functional groups. researchgate.net

Similarly, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). A strong correlation between the calculated and experimentally observed chemical shifts provides high confidence in the structural assignment. For 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, DFT calculations have shown good agreement with experimental NMR and IR data, confirming the optimized molecular geometry. researchgate.net These theoretical predictions are invaluable for characterizing newly synthesized compounds.

Thermodynamic Property Investigations

A study on the closely related compound, 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, utilized the B3LYP method with the 6-31G(d) basis set to investigate its thermodynamic parameters. researchgate.net These calculations offer a reasonable approximation for the thermodynamic behavior of this compound due to structural similarity. The computed thermodynamic properties for 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline are summarized in the table below. researchgate.net

| Thermodynamic Parameter | Calculated Value |

|---|---|

| Zero-point vibrational energy | 222.95 kcal/mol |

| Thermal energy (Etotal) | 235.49 kcal/mol |

| Calorific capacity (Cv) | 58.64 cal/mol·K |

| Entropy (S) | 117.86 cal/mol·K |